N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an acetohydrazide moiety. It has garnered attention for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound’s ability to form hydrogen bonds with key amino acids in the active site of COX enzymes contributes to its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy and nitro groups, in particular, contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N4O4 |
---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H18N4O4/c1-12-4-3-5-14(8-12)18-11-17(22)20-19-10-13-6-7-16(25-2)15(9-13)21(23)24/h3-10,18H,11H2,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
NFRRUBQGIFEZNY-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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